[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid
Overview
Description
[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid: is a chemical compound with the molecular formula C4H5N3O3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid typically involves the following steps:
Formation of 1,2,4-triazole ring: : This can be achieved through the cyclization of hydrazine with formamide or by the reaction of thiosemicarbazide with formic acid.
Introduction of the phenylacetic acid moiety: : The phenylacetic acid group can be introduced through a substitution reaction, where the triazole ring is reacted with phenylacetic acid derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various reagents like halides, alcohols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: : Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: : It is utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid: is compared with other similar compounds, such as posaconazole and triazole-based antifungal agents . While these compounds share structural similarities, This compound
List of Similar Compounds
Posaconazole
Fluconazole
Itraconazole
Clotrimazole
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Properties
IUPAC Name |
2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-7-1-3-8(4-2-7)13-6-11-12-10(13)16/h1-4,6H,5H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQITMHDHNJVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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